Cas no 66358-23-4 (Imidazo[1,2-a]pyridin-5-amine)
Imidazo[1,2-a]pyridin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,2-a]pyridin-5-amine
- Imidazo[1,2-alpha]pyridin-5-amine
- imidazo[1,2-a]pyridin-5-ylamine
- NSC305200
- KSC496M1D
- 5-imidazo[1,2-a]pyridinamine
- XSNBOUDHWWROII-UHFFFAOYSA-N
- Imidazo[1,2-a]pyridine-5-amine
- Imidazo[1,2-a]pyridin-5-a...
- BCP09816
- SBB085839
- (Imidazo[1,2-a]pyridin-5-yl)amine
- PB21879
- RP20072
- RP09090
- 5-AMINOIMIDAZO[1,2-A]PYRIDINE
-
- MDL: MFCD05863377
- Inchi: 1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2
- InChI Key: XSNBOUDHWWROII-UHFFFAOYSA-N
- SMILES: N12C=CN=C1C=CC=C2N
Computed Properties
- Exact Mass: 133.06400
- Monoisotopic Mass: 133.063997236 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 133.15
- XLogP3: 1.4
- Topological Polar Surface Area: 43.3
Experimental Properties
- Density: 1.32
- Melting Point: 150 ºC (sublm)
- PSA: 43.32000
- LogP: 1.49770
Imidazo[1,2-a]pyridin-5-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazo[1,2-a]pyridin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048025-1g |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | >95% | 1g |
1087.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048025-500mg |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | >95% | 500mg |
795.0CNY | 2021-07-07 | |
| Ambeed | A203113-250mg |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 98% | 250mg |
$13.0 | 2025-04-17 | |
| Ambeed | A203113-1g |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 98% | 1g |
$20.0 | 2025-04-17 | |
| Ambeed | A203113-5g |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 98% | 5g |
$60.0 | 2025-04-17 | |
| Ambeed | A203113-10g |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 98% | 10g |
$107.0 | 2025-04-17 | |
| Ambeed | A203113-25g |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 98% | 25g |
$228.0 | 2025-04-17 | |
| TRC | I387528-25mg |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | I387528-50mg |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | I387528-100mg |
Imidazo[1,2-a]pyridin-5-amine |
66358-23-4 | 100mg |
$87.00 | 2023-05-18 |
Imidazo[1,2-a]pyridin-5-amine Suppliers
Imidazo[1,2-a]pyridin-5-amine Related Literature
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on Imidazo[1,2-a]pyridin-5-amine
Imidazo[1,2-a]pyridin-5-amine (CAS No. 66358-23-4): A Versatile Heterocyclic Compound in Modern Pharmaceutical Research
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with Imidazo[1,2-a]pyridin-5-amine (CAS No. 66358-23-4) representing an important derivative that has garnered significant attention from researchers worldwide. This nitrogen-containing heterocyclic compound features a fused bicyclic system that combines the imidazole and pyridine rings, creating unique electronic properties that make it valuable for various applications in drug discovery and material science.
Recent studies highlight the growing importance of imidazo[1,2-a]pyridine derivatives in addressing current healthcare challenges, particularly in the development of novel therapeutic agents. The 5-amino substitution on the imidazo[1,2-a]pyridine core structure enhances its hydrogen bonding capacity, making Imidazo[1,2-a]pyridin-5-amine an attractive building block for pharmaceutical design. Researchers frequently search for "imidazo[1,2-a]pyridine synthesis methods" and "biological activities of imidazo[1,2-a]pyridine derivatives," reflecting the compound's relevance in contemporary medicinal chemistry.
The chemical properties of Imidazo[1,2-a]pyridin-5-amine contribute to its versatility in organic synthesis. With a molecular weight of 133.15 g/mol and the characteristic basicity of both imidazole and pyridine moieties, this compound serves as an excellent intermediate for constructing more complex molecular architectures. Its solubility profile allows for use in various solvent systems, a feature frequently investigated by scientists searching for "imidazo[1,2-a]pyridine solubility data" or "imidazo[1,2-a]pyridine reaction conditions."
In pharmaceutical applications, Imidazo[1,2-a]pyridin-5-amine has shown promise in multiple therapeutic areas. The scaffold appears in compounds being investigated for neurological disorders, with particular interest in its potential modulation of GABA receptors—a hot topic in drug discovery forums. Other research explores its utility in developing antiviral agents, responding to the growing demand for novel antiviral compounds in the post-pandemic era. These applications align with frequent search queries like "imidazo[1,2-a]pyridine drugs" and "imidazo[1,2-a]pyridine biological activity."
The synthesis of Imidazo[1,2-a]pyridin-5-amine typically involves cyclization reactions of appropriately functionalized precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, addressing the pharmaceutical industry's focus on sustainable manufacturing. Researchers often look for "imidazo[1,2-a]pyridine synthesis optimization" or "catalytic methods for imidazo[1,2-a]pyridine formation," indicating the importance of efficient production methods for this valuable intermediate.
Beyond pharmaceuticals, Imidazo[1,2-a]pyridin-5-amine finds applications in materials science, particularly in the development of organic electronic materials. Its conjugated π-system and ability to participate in charge-transfer complexes make it interesting for optoelectronic applications. This aligns with growing interest in "imidazo[1,2-a]pyridine materials applications" and "heterocyclic compounds for organic electronics" among materials science researchers.
Quality control and analytical characterization of Imidazo[1,2-a]pyridin-5-amine represent another area of focus. Advanced techniques such as HPLC, LC-MS, and NMR spectroscopy are routinely employed to ensure compound purity, with many researchers searching for "imidazo[1,2-a]pyridine characterization methods" and "analytical standards for imidazo[1,2-a]pyridine derivatives." The availability of high-purity Imidazo[1,2-a]pyridin-5-amine is crucial for reproducible research outcomes in both academic and industrial settings.
The market for imidazo[1,2-a]pyridine derivatives continues to expand, driven by increasing research into their therapeutic potential. Pharmaceutical companies actively investigate structure-activity relationships around the imidazo[1,2-a]pyridine core, with Imidazo[1,2-a]pyridin-5-amine serving as a key intermediate in these efforts. Business intelligence searches for "imidazo[1,2-a]pyridine market trends" and "imidazo[1,2-a]pyridine suppliers" reflect the compound's commercial importance.
Safety considerations for handling Imidazo[1,2-a]pyridin-5-amine follow standard laboratory protocols for heterocyclic amines. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during handling, consistent with general laboratory safety practices for similar nitrogen-containing compounds.
Future research directions for Imidazo[1,2-a]pyridin-5-amine include exploration of its metal complexation properties, potential catalytic applications, and further investigation of its pharmacological activities. The compound's versatility ensures its continued relevance in chemical research, addressing frequent inquiries about "new applications of imidazo[1,2-a]pyridine" and "innovative uses of nitrogen heterocycles."
In conclusion, Imidazo[1,2-a]pyridin-5-amine (CAS No. 66358-23-4) represents a valuable building block in modern chemical research, with applications spanning pharmaceuticals, materials science, and beyond. Its unique structural features and synthetic accessibility make it an important compound for addressing current scientific challenges, particularly in drug discovery and development.
66358-23-4 (Imidazo[1,2-a]pyridin-5-amine) Related Products
- 80235-02-5(1H-Pyrrolo[2,3-b]pyridin-2-amine)
- 1170585-19-9(6-Amino-7-azaindole Dihydrochloride)
- 67730-10-3(1,3,8-triazatricyclo7.4.0.0,2,7trideca-2,4,6,8,10,12-hexaen-4-amine)
- 145901-11-7(1H-Pyrrolo[2,3-b]pyridin-6-amine)
- 28036-33-1(Imidazo[1,2-a]pyridin-3-amine)
- 175028-40-7(2-Aminodipyrido[1,2-a:3',2-D]imidazole Hydrochloride)
- 1135099-32-9(Imidazo[1,2-a]pyridin-3-amine hydrochloride)
- 15992-83-3(1,8-Naphthyridin-2-amine)
- 848678-65-9(Imidazo[1,5-a]pyridin-5-amine)
- 39588-26-6(Imidazo[1,2-a]pyridin-2-amine)